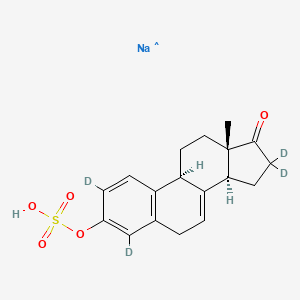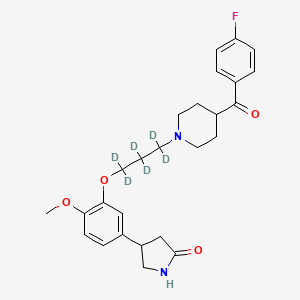
Lidanserin-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lidanserin-d6 is a deuterated form of Lidanserin, a compound known for its role as a combined 5-HT2A and α1-adrenergic receptor antagonist . Lidanserin was initially developed as an antihypertensive agent but was never marketed . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Lidanserin due to the stability imparted by the deuterium atoms.
Preparation Methods
The synthesis of Lidanserin-d6 involves the incorporation of deuterium atoms into the Lidanserin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve:
Deuterated Reagents: Deuterated solvents such as deuterated chloroform (CDCl3) or deuterated methanol (CD3OD) are used.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production: Industrial production methods for this compound would involve large-scale synthesis using deuterated reagents in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
Lidanserin-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of functional groups in the molecule. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Lidanserin-d6 has several scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of Lidanserin.
Biology: Employed in studies to understand the interaction of Lidanserin with biological targets such as 5-HT2A and α1-adrenergic receptors.
Medicine: Investigated for its potential therapeutic effects and metabolic pathways in preclinical studies.
Industry: Utilized in the development of analytical methods for the detection and quantification of Lidanserin in various matrices.
Mechanism of Action
Lidanserin-d6 exerts its effects by acting as an antagonist at 5-HT2A and α1-adrenergic receptors . The molecular targets and pathways involved include:
5-HT2A Receptors: this compound binds to these receptors, inhibiting the action of serotonin, which can lead to reduced blood pressure and other physiological effects.
α1-Adrenergic Receptors: By blocking these receptors, this compound prevents the action of norepinephrine, leading to vasodilation and decreased blood pressure.
Comparison with Similar Compounds
Lidanserin-d6 can be compared with other similar compounds, such as:
Glemanserin: Another 5-HT2A receptor antagonist with similar pharmacological properties.
Pruvanserin: A selective 5-HT2A receptor antagonist used in the treatment of insomnia.
Roluperidone: A compound with antagonistic effects on 5-HT2A and other receptors, investigated for its potential in treating schizophrenia.
Lenperone: An antipsychotic drug with antagonistic effects on 5-HT2A and dopamine receptors.
Iloperidone: An atypical antipsychotic with antagonistic effects on multiple receptors, including 5-HT2A and α1-adrenergic receptors.
Ketanserin: A well-known 5-HT2A and α1-adrenergic receptor antagonist used in the treatment of hypertension.
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed pharmacokinetic studies.
Properties
Molecular Formula |
C26H31FN2O4 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
4-[3-[1,1,2,2,3,3-hexadeuterio-3-[4-(4-fluorobenzoyl)piperidin-1-yl]propoxy]-4-methoxyphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H31FN2O4/c1-32-23-8-5-20(21-16-25(30)28-17-21)15-24(23)33-14-2-11-29-12-9-19(10-13-29)26(31)18-3-6-22(27)7-4-18/h3-8,15,19,21H,2,9-14,16-17H2,1H3,(H,28,30)/i2D2,11D2,14D2 |
InChI Key |
JDYWZVJXSMADHP-QQWRRADESA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)C2=CC=C(C=C2)F)C([2H])([2H])OC3=C(C=CC(=C3)C4CC(=O)NC4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC2)OCCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





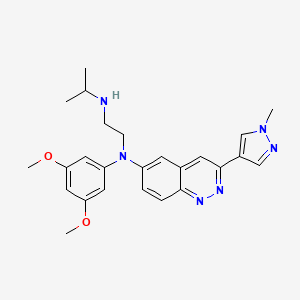
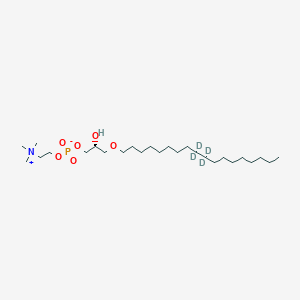


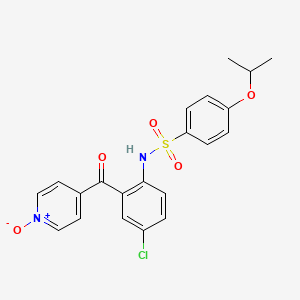
![2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide;hydrobromide](/img/structure/B12414019.png)
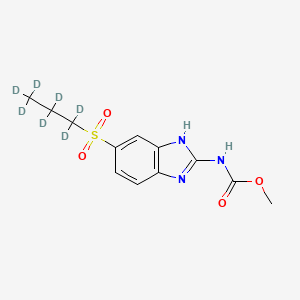

![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)

